molecular formula C18H17N5O2 B3001743 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea CAS No. 1105208-37-4

1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea

Katalognummer: B3001743
CAS-Nummer: 1105208-37-4
Molekulargewicht: 335.367
InChI-Schlüssel: CPVGHKCRBSOQQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea features a pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 1 with an ethyl chain terminating in a phenylurea moiety. This structure combines a heterocyclic scaffold with hydrogen-bonding functionalities (urea and pyridinyl groups), which are critical for interactions in biological systems.

Eigenschaften

IUPAC Name

1-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-17-7-6-16(14-8-10-19-11-9-14)22-23(17)13-12-20-18(25)21-15-4-2-1-3-5-15/h1-11H,12-13H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVGHKCRBSOQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea is a pyridazine derivative that has gained attention due to its potential biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and enzyme inhibitory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a pyridazine ring fused with a pyridine moiety and an ethyl group attached to a phenylurea. Its molecular formula is C16H16N4OC_{16}H_{16}N_4O with a molecular weight of approximately 284.33 g/mol.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyridazine derivatives. For instance, compounds structurally similar to 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response.

CompoundIC50 (µM)Target Enzyme
Compound A25COX-1
Compound B30COX-2
1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylureaTBDTBD

Note: TBD indicates that specific IC50 values for this compound are yet to be determined.

2. Anticancer Activity

The anticancer potential of the compound has been assessed through various in vitro studies. For instance, research indicates that similar pyridazine derivatives exhibit significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer).

Case Study:
In a study conducted by Shimizu et al., derivatives of pyridazine were screened for their ability to induce apoptosis in cancer cells. The findings revealed that certain derivatives led to a reduction in cell viability with IC50 values ranging from 10 µM to 50 µM depending on the specific cell line tested .

3. Enzyme Inhibition

Pyridazine derivatives are also known for their role as enzyme inhibitors. Specifically, they have been studied as inhibitors of IKKβ, an important kinase involved in inflammatory signaling pathways.

EnzymeInhibitorIC50 (µM)
IKKβPyridazine Derivative X0.067
IKKβPyridazine Derivative Y0.095

The biological activity of 1-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)-3-phenylurea may involve several mechanisms:

  • Inhibition of Pro-inflammatory Mediators : By targeting COX enzymes, the compound may reduce the production of prostaglandins, thereby alleviating inflammation.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Kinase Inhibition : The inhibition of kinases like IKKβ can disrupt inflammatory signaling cascades, potentially reducing tumor growth and progression.

Vergleich Mit ähnlichen Verbindungen

Key Findings and Implications

  • Structural Flexibility : The pyridazine core in the target compound allows for versatile substitution, but its lack of piperazinyl groups may reduce solubility compared to ’s analogs.
  • Future studies should evaluate its cytotoxicity and compare substituent effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.